molecular formula C14H17NO2 B1633848 (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine CAS No. 436096-81-0

(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

Cat. No. B1633848
CAS RN: 436096-81-0
M. Wt: 231.29 g/mol
InChI Key: FOMMAQICXGVACL-UHFFFAOYSA-N
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Description

The compound “(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine” is an organic compound containing a furan ring, an ethoxybenzyl group, and an amine group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring, a five-membered ring with oxygen, would be a key structural feature. The ethoxybenzyl group would likely be attached to one carbon of the furan ring, and the amine group would be attached to a methyl group, which in turn is attached to the furan ring .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the amine group could allow for reactions such as acylation or alkylation. The furan ring could potentially undergo reactions such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with different reagents .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

[(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine] and its derivatives have been studied for their potential in anticancer and antiangiogenic activities. In particular, compounds with a benzofuran skeleton have shown significant antiproliferative activity against cancer cells, with some being potent inhibitors of tubulin polymerization and inducing apoptosis in cancer cells. These compounds demonstrate both in vitro and in vivo potential, with a particular focus on vascular disrupting properties derived from their impact on vascular endothelial cells (Romagnoli et al., 2015).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine are key areas of research. Studies have explored efficient methods to synthesize α-substituted 2-benzofuranmethamines and other benzofuran derivatives, which are useful in the development of pharmacologically active compounds. These methods often involve reactions under mild conditions, demonstrating the versatility of this chemical structure in synthetic chemistry (Wongsa et al., 2013).

Photophysical Properties and Energy Transfer

The photophysical properties and energy transfer potential of compounds containing (4-Ethoxy-benzyl)-furan-2-ylmethyl-amine have been investigated. For instance, novel amide type ligands based on this structure have been used to synthesize homodinuclear and heterodinuclear lanthanide coordination compounds. These compounds exhibit interesting luminescent properties, including energy transfer between different lanthanide ions, which could be of interest in materials science and sensor applications (Gao et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in the synthesis of other compounds, its potential biological activity, or its physical properties .

properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-16-13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,2,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMMAQICXGVACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-benzyl)-furan-2-ylmethyl-amine

CAS RN

436096-81-0
Record name N-[(4-Ethoxyphenyl)methyl]-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436096-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

4-Ethoxy benzaldehyde (5 g, 33 mmol) and furfuryl amine (4.2 g, 43 mmoL) in a mixture of methanol (50 mL), trimethylorthoformate (10 mL) and AcOH (1 mL) were stirred at room temperature, under an atmosphere of nitrogen for 16 hours. Sodium borohydride (1.4 g, 35 mmol) was added, in 4 portions, over a period of 30 minutes (exothermic reaction). The reaction was stirred for an additional 2 hours at room temperature. The solvent was removed under vacuum and the residue taken up in ethyl acetate (150 mL). The organic phase was washed with H2O (200 mL) and aqueous phase was back extracted with ethyl acetate (2×, 100 mL). The combined organic layers were concentrated and the residue was purified on silica gel (70% ethyl acetate in hexanes with ˜0.5% triethylamine) to afford N-(4-ethoxybenzyl)-1-(furan-2-yl)methanamine (6.1 g, 80%) as a clear oil. NMR (CDCl3, 400 MHz): δ 1.40 (t, J=7.2 Hz, 3H), 3.71 (s, 2H), 3.76 (s, 2H), 4.02 (q, J=7.2 Hz, 2H), 6.17 (d, J=4 Hz, 1H), 6.31 (m, 1H), 6.84 (d, J=8.8 Hz, 2H), 7.23 (d, J=8.8 Hz, 2H), 7.36 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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